REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]2[C:5](=[C:6]([Br:11])[CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]=1[C:12]([NH2:14])=[O:13].[O:15]=[C:16](Cl)OC(Cl)(Cl)Cl.O>O1CCOCC1>[Br:11][C:6]1[C:5]2[NH:4][C:3]3[C:12](=[O:13])[NH:14][C:16](=[O:15])[NH:1][C:2]=3[C:10]=2[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(NC2=C(C=CC=C12)Br)C(=O)N
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2C3=C(NC12)C(NC(N3)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |